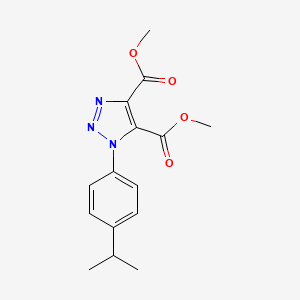
Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethyl ester group and a 4-propan-2-ylphenyl substituent on the triazole ring. Triazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The triazole ring can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) is a common reducing agent used for the reduction of ester groups.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with higher oxidation states, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Materials Science: Triazole derivatives are used in the development of advanced materials, such as polymers and coatings, due to their stability and unique chemical properties.
Agriculture: The compound may be explored for its potential as a pesticide or herbicide, given the known bioactivity of triazole derivatives.
Mechanism of Action
The mechanism of action of dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens.
Comparison with Similar Compounds
Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate can be compared with other similar triazole derivatives, such as:
1,2,3-Triazole Derivatives: These compounds have similar structures but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
1,2,4-Triazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, which can affect their reactivity and applications.
Imidazole Derivatives: Imidazoles are another class of five-membered heterocycles with two nitrogen atoms. They share some similarities with triazoles but have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various specialized applications.
Properties
IUPAC Name |
dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9(2)10-5-7-11(8-6-10)18-13(15(20)22-4)12(16-17-18)14(19)21-3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIJUPLLKHZOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
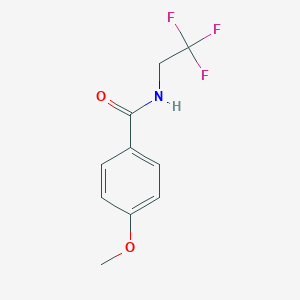
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)
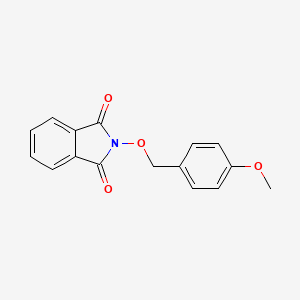

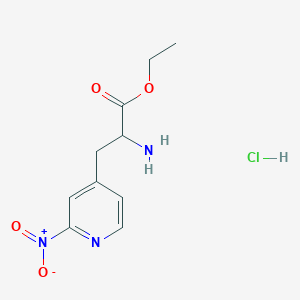
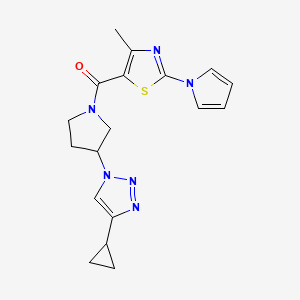


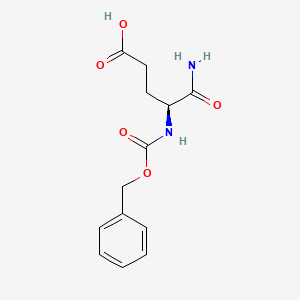
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)
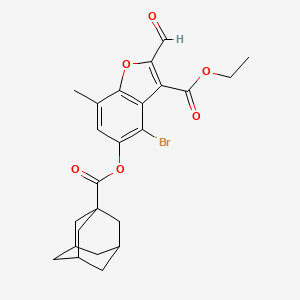
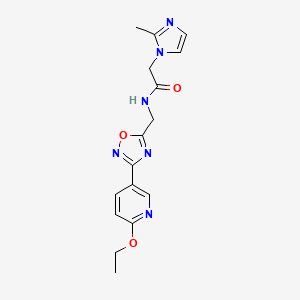
![1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea](/img/structure/B2984735.png)

